molecular formula C16H18N2O2 B14184341 Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- CAS No. 870888-38-3

Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)-

Cat. No.: B14184341
CAS No.: 870888-38-3
M. Wt: 270.33 g/mol
InChI Key: OZCPYVFVKKEQKV-UHFFFAOYSA-N
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Description

Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- is a compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a 4-nitro-1-naphthalenyl group attached to the piperidine ring at the 4-position, along with a methyl group at the same position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 4-methylpiperidine with 4-nitro-1-naphthaldehyde under acidic conditions to form the desired compound. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of piperidine derivatives often involves large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reactors allows for efficient and scalable production of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its biological activity .

Comparison with Similar Compounds

Piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- can be compared with other similar compounds, such as:

These compounds share the piperidine core structure but differ in their substituents and biological activities, highlighting the unique properties of piperidine, 4-methyl-4-(4-nitro-1-naphthalenyl)- .

Properties

CAS No.

870888-38-3

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-methyl-4-(4-nitronaphthalen-1-yl)piperidine

InChI

InChI=1S/C16H18N2O2/c1-16(8-10-17-11-9-16)14-6-7-15(18(19)20)13-5-3-2-4-12(13)14/h2-7,17H,8-11H2,1H3

InChI Key

OZCPYVFVKKEQKV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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